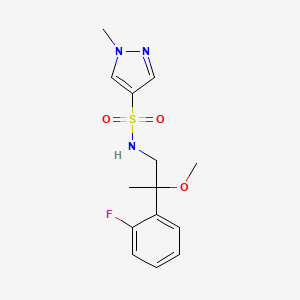

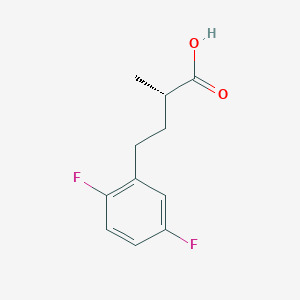

![molecular formula C13H17ClN2O3S B2586016 4-((4-氯苯基)磺酰基)-1-氧杂-4,8-二氮杂螺[4.5]癸烷 CAS No. 1171704-01-0](/img/structure/B2586016.png)

4-((4-氯苯基)磺酰基)-1-氧杂-4,8-二氮杂螺[4.5]癸烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves intricate steps. Starting materials, such as 4-(4-chlorophenyl)cyclohexanecarboxylic acid, undergo specific transformations to yield the desired product. Researchers have explored various synthetic routes, including Diels-Alder reactions and Michael additions, to access asymmetrically substituted derivatives .

Chemical Reactions Analysis

This compound’s reactivity stems from its indole-like scaffold. Electrophilic substitutions occur readily due to the π-electron delocalization within the indole nucleus. Researchers have explored its potential as a precursor for various bioactive derivatives .

科学研究应用

新型化合物的合成

对含硫杂环的研究表明,“4-((4-氯苯基)磺酰基)-1-氧杂-4,8-二氮杂螺[4.5]癸烷”的衍生物是合成多种新型化合物的重要中间体。这些化合物包括螺吡啶三酮、硫代氧吡啶二酮、吡唑烷二酮和异恶唑烷二酮,它们具有独特的结构和潜在有用的物理和化学性质 (Reddy, Babu, & Padmavathi, 2001); (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993)。

先进催化

一种新型的纳米级 N-磺化布朗斯台德酸性催化剂已被开发出来,展示了含硫螺内酯在促进高效合成过程中的效用。该催化剂在无溶剂条件下通过 Hantzsch 缩合一步合成多氢喹啉衍生物方面表现出优异的性能,突显了绿色化学和催化技术的重要进步 (Goli-Jolodar, Shirini, & Seddighi, 2016)。

材料科学与工程

在材料科学领域,研究探索了由双酚与双(4-氯苯基)砜反应制备的一些新型聚(偶氮甲亚磺)薄膜中的电子传输机制。这些研究有助于理解此类材料的半导体特性,有可能为其在电子设备中的应用铺平道路 (Rusu, Airinei, Rusu, Prepelita, Marin, Cozan, & Rusu, 2007)。

抗菌和解毒

另一个重要的应用领域涉及 N-卤代胺涂层棉花的开发,用于抗菌和解毒应用。这项创新利用了“4-((4-氯苯基)磺酰基)-1-氧杂-4,8-二氮杂螺[4.5]癸烷”衍生物的化学结构来制造能够中和有害微生物和解毒化学试剂的材料,展示了该化合物在医疗保健和环境保护方面的潜力 (Ren, Akdag, Kocer, Worley, Broughton, & Huang, 2009)。

未来方向

- Bruker. SAINT v8.37A. Bruker AXS Inc, Madison, WI, USA (2015)

- Sheldrick, G. M.: Crystal structure refinement with SHELXL. Acta Crystallogr. C71 (2015) 3–8

- Lv, H.; Mo, J.; Fang, X.; Chi, Y. R.: Formal Diels-Alder reactions of chalcones and formylcyclopropanes catalyzed by chiral N-heterocyclic carbenes. Org. Lett. 13 (2011) 5366–5369

- Huang, X.; Liu, M.; Jasinski, J. P.; Peng, B.; Zhang, W.: Recyclable organocatalysts for a one-pot asymmetric synthesis of 2-fluorocyclohexanols bearing six contiguous stereocenters. Adv. Synth. Catal. 359 (2017) 1919–1926

属性

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3S/c14-11-1-3-12(4-2-11)20(17,18)16-9-10-19-13(16)5-7-15-8-6-13/h1-4,15H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEQELSTMJRMCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

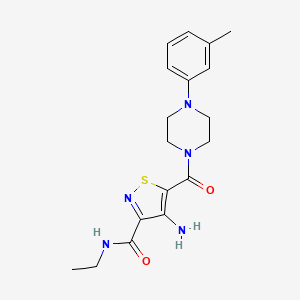

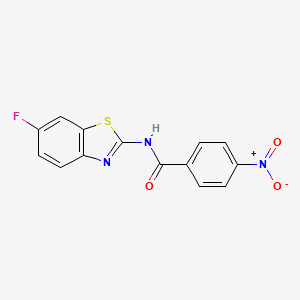

![3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2585934.png)

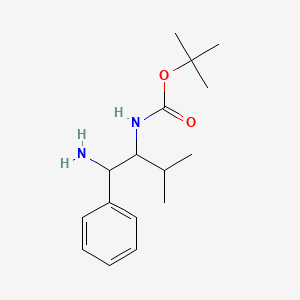

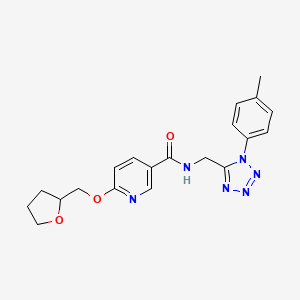

![2-(2-Chloro-6-fluorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2585938.png)

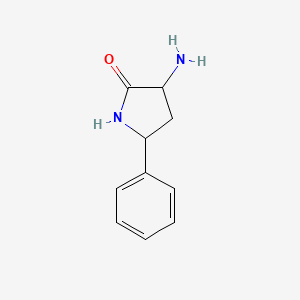

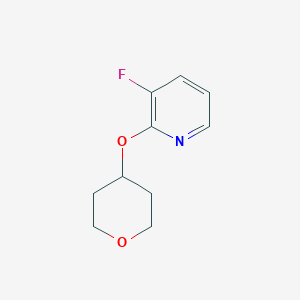

![2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2585942.png)

![(Z)-ethyl 3-allyl-2-((4-fluorobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585944.png)

![Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2585947.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2585952.png)